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Compound of Interest

Compound Name: PROTAC BRD9 Degrader-2

Cat. No.: B12420803

The development of Proteolysis Targeting Chimeras (PROTACS) for Bromodomain-containing
protein 9 (BRD9) has opened new avenues for therapeutic intervention in cancers dependent
on this epigenetic reader. Several BRD9 PROTACs have demonstrated promising preclinical in
vivo activity, leading to clinical investigations. This guide provides a comparative overview of
the in vivo efficacy of prominent BRD9 PROTACSs based on available experimental data.

Quantitative Data Comparison

The following tables summarize the in vivo performance of key BRD9 PROTACSs based on
published preclinical studies.

Table 1: In Vivo Efficacy - Tumor Growth Inhibition
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PDX: Patient-Derived Xenograft, CDX: Cell-Derived Xenograft, QD: Once daily, PO: Oral
administration, 1V: Intravenous administration, TGIl: Tumor Growth Inhibition.

Table 2: In Vivo Pharmacokinetics & Pharmacodynamics
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Pharmacodynamic
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Experimental Protocols
CFT8634 in Multiple Myeloma Xenograft Models[3]

¢ Animal Model: Female CB17 SCID mice for RPMI-8226 and MM.1S xenografts, and NOD
SCID mice for NCI-H929 xenografts.

e Tumor Implantation: Mice were implanted with respective multiple myeloma cell lines.

o Treatment: Once tumors were established, mice (n=8 per group) were treated orally with
vehicle or CFT8634 at doses of 10, 15, or 30 mg/kg, once daily for 21 days.

o Efficacy Assessment: Tumor volumes were measured regularly to determine tumor growth
inhibition. Data were expressed as mean tumor volumes + SEM.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubs.acs.org/doi/pdf/10.1021/acs.jmedchem.5c01317?ref=article_openPDF
https://aacrjournals.org/cancerres/article/82/12_Supplement/ND09/704798/Abstract-ND09-The-discovery-and-characterization
https://pubs.acs.org/doi/pdf/10.1021/acs.jmedchem.5c01317?ref=article_openPDF
https://www.bioworld.com/articles/706958-fhd-609-demonstrates-potent-brd9-degradation-tumor-growth-inhibition-in-synovial-sarcoma-models?v=preview
https://www.bioworld.com/articles/706958-fhd-609-demonstrates-potent-brd9-degradation-tumor-growth-inhibition-in-synovial-sarcoma-models?v=preview
https://aacrjournals.org/clincancerres/article/31/4/628/751728/A-Phase-I-Study-of-FHD-609-a-Heterobifunctional
https://www.bioworld.com/articles/712508-brd9-protac-degrader-shows-efficacy-in-model-of-synovial-sarcoma?v=preview
https://pubmed.ncbi.nlm.nih.gov/39132814/
https://pubmed.ncbi.nlm.nih.gov/39132814/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c00971
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

FHD-609 in Synovial Sarcoma Xenograft Model[4]

Animal Model: Mice bearing ASKA synovial sarcoma cell-derived xenografts (CDX).
Treatment: FHD-609 was administered intravenously at doses of 0.1, 0.5, and 2.0 mg/kg.

Efficacy Assessment: Tumor growth was monitored for 30 days and compared to standard-
of-care therapies, ifosfamide and pazopanib.

Pharmacodynamic Assessment: In a separate SYO-1 synovial sarcoma CDX model, BRD9
protein levels in tumors were assessed at various time points after a single intravenous dose
of FHD-609 (0.05, 0.25, 1.0, and 5.0 mg/kg) to determine dose- and time-dependent
degradation.

CW-3308 in Synovial Sarcoma Xenograft Model[6]

Animal Model: Mice with established HS-SY-II synovial sarcoma xenograft tumors.
Treatment: CW-3308 was administered orally at doses of 25 and 50 mg/kg.

Efficacy Assessment: Tumor growth was monitored, and the percentage of tumor growth
inhibition was calculated. Animal weight was monitored as a measure of toxicity.

Pharmacodynamic Assessment: A single oral dose was administered to determine the extent
of BRD9 protein reduction in the tumor tissue.
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Caption: BRD9 Signaling Pathways and Interactions.
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Caption: General Experimental Workflow for BRD9 PROTAC In Vivo Efficacy.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12420803?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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